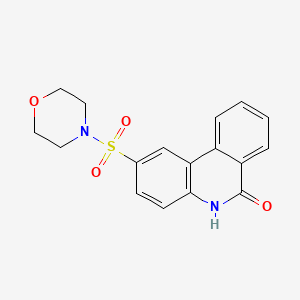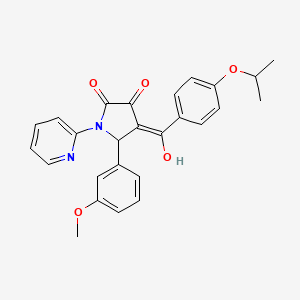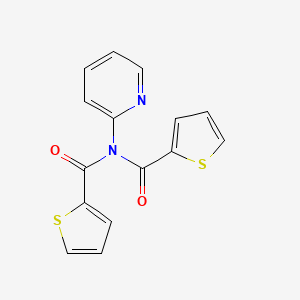![molecular formula C13H20N2O4 B5420997 3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5420997.png)
3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMHF-P and is a derivative of furan.
Wissenschaftliche Forschungsanwendungen
DMHF-P has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMHF-P has been studied for its anti-tumor and anti-inflammatory properties. In biochemistry, it has been shown to have antioxidant and anti-aging effects. In materials science, DMHF-P has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of DMHF-P is not well understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species, activation of antioxidant enzymes, and modulation of signaling pathways. DMHF-P has also been shown to interact with various proteins and enzymes, which can lead to its biological effects.
Biochemical and Physiological Effects:
DMHF-P has been shown to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, anti-tumor activity, and anti-aging effects. DMHF-P has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMHF-P has several advantages for lab experiments such as its stability, solubility, and ease of synthesis. However, DMHF-P also has some limitations such as its low yield and purity, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on DMHF-P. One direction is to study its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of new materials and polymers. Finally, further research is needed to understand the mechanism of action of DMHF-P and its interaction with various proteins and enzymes.
Conclusion:
In conclusion, DMHF-P is a chemical compound that has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. DMHF-P has various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and anti-tumor activity. DMHF-P has several advantages for lab experiments such as its stability and solubility. However, DMHF-P also has some limitations such as its low yield and purity. There are several future directions for the research on DMHF-P, including its potential applications in the treatment of various diseases and its potential as a building block for the synthesis of new materials and polymers.
Synthesemethoden
DMHF-P can be synthesized through a multistep process that involves the reaction of furfural with dimethylamine to form N,N-dimethylfurfural. This intermediate is then reacted with pyrrolidine and hydroxymethylfurfural to form DMHF-P. The overall yield of this process is around 20%, and the purity of the final product can be improved through various purification techniques.
Eigenschaften
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-[5-(hydroxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14(2)8-13(18)5-6-15(9-13)12(17)11-4-3-10(7-16)19-11/h3-4,16,18H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIVSZJDCITPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=CC=C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5420918.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)



![4-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5420971.png)


![6-[(2-amino-2-oxoethyl)amino]-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5420993.png)
![4-{[(1S*,4S*)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5421010.png)

